2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide

Halogen bonding Lipophilicity modulation Tetrazole SAR

2-(4-Bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide (CAS 1396685-60-1, molecular formula C₁₅H₁₂BrN₅O₂, MW 374.19 g/mol) is a 2,5-disubstituted-2H-tetrazole-5-carboxamide derivative bearing a 4-bromophenyl substituent at the N2 position of the tetrazole ring and an N-(2-methoxyphenyl)carboxamide moiety at the C5 position. The compound belongs to the broader class of tetrazole-5-carboxamides, which are recognized as metabolically stable bioisosteres of carboxylic acids and cis-amides, with the 5-substituted-1H/2H-tetrazole moiety exhibiting a pKₐ of approximately 4.5–4.9, comparable to that of a carboxylic acid (pKₐ ≈ 4.2–4.4), enabling ionization at physiological pH.

Molecular Formula C15H12BrN5O2
Molecular Weight 374.198
CAS No. 1396685-60-1
Cat. No. B2677248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide
CAS1396685-60-1
Molecular FormulaC15H12BrN5O2
Molecular Weight374.198
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrN5O2/c1-23-13-5-3-2-4-12(13)17-15(22)14-18-20-21(19-14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,22)
InChIKeyIGFLXFMJPONUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide (CAS 1396685-60-1): Structural Classification and Core Features for Procurement Decision-Making


2-(4-Bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide (CAS 1396685-60-1, molecular formula C₁₅H₁₂BrN₅O₂, MW 374.19 g/mol) is a 2,5-disubstituted-2H-tetrazole-5-carboxamide derivative bearing a 4-bromophenyl substituent at the N2 position of the tetrazole ring and an N-(2-methoxyphenyl)carboxamide moiety at the C5 position [1]. The compound belongs to the broader class of tetrazole-5-carboxamides, which are recognized as metabolically stable bioisosteres of carboxylic acids and cis-amides, with the 5-substituted-1H/2H-tetrazole moiety exhibiting a pKₐ of approximately 4.5–4.9, comparable to that of a carboxylic acid (pKₐ ≈ 4.2–4.4), enabling ionization at physiological pH [2]. As a 2H-tetrazole regioisomer (2,5-disubstituted), this compound is structurally distinct from the more common 1H-tetrazole (1,5-disubstituted) series, with documented differences in polarity, thermal stability, and hydrogen-bonding geometry [3]. Critically, no peer-reviewed primary literature or patent exemplification with quantitative biological assay data was identified for this specific CAS number across PubMed, ChEMBL, BindingDB, or PubChem as of the search date; the compound is currently classified as a commercially available research tool compound rather than a biologically validated lead [1].

Why 2-(4-Bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide Cannot Be Casually Substituted by In-Class Tetrazole-5-carboxamide Analogs


Generic substitution among tetrazole-5-carboxamide derivatives is inadvisable because three non-interchangeable structural features simultaneously govern biological target engagement, physicochemical behavior, and synthetic tractability: (i) the 4-bromophenyl N2-substituent introduces halogen-bonding donor capacity (C–Br···X interactions at ~3.5–3.8 Å) and elevates lipophilicity (estimated ΔlogP ≈ +0.8–1.2 vs. the unsubstituted phenyl analog), both of which directly modulate membrane permeability and target-binding geometry [1]; (ii) the ortho-methoxy group on the anilide ring imposes a distinct conformational preference on the carboxamide pharmacophore through intramolecular C–H···O and potential N–H···O interactions, which differ fundamentally from para-methoxy, unsubstituted phenyl, or benzylamide variants [2]; and (iii) the 2H-tetrazole (2,5-disubstituted) regioisomer exhibits different dipole moment, π-stacking geometry, and metabolic stability compared to the corresponding 1H-tetrazole (1,5-disubstituted) tautomer, with documented differences in aqueous solvation behavior and ring-opening susceptibility under nucleophilic conditions [3]. These three variables—halogen identity/position, anilide ortho-substitution pattern, and tetrazole regioisomerism—create a combinatorial differentiation space where even single-atom changes (Br → Cl, OCH₃ → H, 2H → 1H) can produce orders-of-magnitude shifts in potency, selectivity, and pharmacokinetic profile within the same nominal compound class [4].

2-(4-Bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


4-Bromophenyl vs. 4-Chlorophenyl N2-Substitution: Halogen-Dependent Lipophilicity and Halogen-Bonding Capacity

The 4-bromophenyl substituent at the N2 position of this compound provides a measurably distinct physicochemical profile compared to the 4-chlorophenyl analog (2-(4-chlorophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide). The bromine atom contributes a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl), greater polarizability (3.05 ų vs. 2.18 ų for Cl), and a more electropositive σ-hole, resulting in stronger halogen-bond donor capacity [1]. In protein–ligand complexes, C–Br···O halogen bond distances typically range from 3.1–3.5 Å with interaction energies of −2 to −5 kcal/mol, compared to −1 to −3 kcal/mol for C–Cl···O interactions [1]. Computational partition coefficient predictions indicate an estimated clogP increase of approximately 0.5–0.7 log units for the bromo vs. chloro analog (estimated clogP ~3.6 for the bromo compound vs. ~3.0 for the chloro analog based on fragment-based calculations) [2]. This lipophilicity increment may enhance passive membrane permeability but also requires monitoring for potential hERG or CYP450 promiscuity in downstream profiling [3]. Direct head-to-head biological assay data for these two specific compounds are not available in the published literature as of the search date.

Halogen bonding Lipophilicity modulation Tetrazole SAR Medicinal chemistry

N-(2-Methoxyphenyl) vs. N-Phenyl Carboxamide: Ortho-Methoxy Conformational Restriction and Hydrogen-Bonding Architecture

The N-(2-methoxyphenyl)carboxamide moiety in CAS 1396685-60-1 introduces an ortho-methoxy substituent that is absent in the simpler N-phenyl analog (2-(4-bromophenyl)-N-phenyl-2H-tetrazole-5-carboxamide). The ortho-methoxy group can engage in an intramolecular C–H···O interaction with the adjacent amide N–H, partially restricting rotation about the N-aryl bond and stabilizing a preferred conformation that differs from the unsubstituted phenyl analog [1]. Crystallographic surveys of ortho-methoxy benzanilides indicate that the methoxy oxygen typically lies within 2.3–2.7 Å of the amide hydrogen, with the methoxy methyl group oriented either toward or away from the amide carbonyl depending on the electronic environment [1]. This conformational restriction influences both the presentation of the amide NH as a hydrogen-bond donor and the overall molecular shape recognized by biological targets. Additionally, the ortho-methoxy group increases the calculated topological polar surface area (TPSA) by approximately 9 Ų compared to the unsubstituted N-phenyl analog (estimated TPSA ~84 Ų vs. ~75 Ų), which may affect oral bioavailability predictions [2]. Direct quantitative biological comparison data for these two specific compounds are not available in the published literature.

Conformational analysis Intramolecular hydrogen bonding Amide geometry Structure-based design

2H-Tetrazole vs. 1H-Tetrazole Regioisomerism: Differential Physicochemical Stability and Target Recognition

CAS 1396685-60-1 is a 2,5-disubstituted-2H-tetrazole, which is thermodynamically distinct from the 1,5-disubstituted-1H-tetrazole regioisomer series. Neutral 1H-tetrazoles are generally more polar and exhibit greater thermal stability than their 2H-tetrazole counterparts, while 2H-tetrazoles typically display lower dipole moments (μ ≈ 2–3 D for 2H vs. μ ≈ 5–6 D for 1H) and different π-electron distribution across the tetrazole ring [1]. This regioisomeric difference directly impacts molecular recognition: 1H-tetrazole N3 and N4 atoms are available for hydrogen-bond acceptance, whereas the 2H-tetrazole presents a different spatial arrangement of nitrogen lone pairs, which can alter binding poses in target protein active sites [2]. In the context of tetrazole-5-carboxamides, the 2H-series has been specifically employed for photoaffinity labeling applications targeting aminergic G-protein coupled receptors, exploiting the unique photoreactivity of the 2-aryl-2H-tetrazole scaffold [3]. While the 2H-tetrazole ring is generally more susceptible to nucleophilic ring-opening than the 1H-tautomer under strongly basic aqueous conditions, both regioisomers exhibit comparable stability under physiological pH and standard assay conditions [1]. Direct comparative biological data between matched 1H- and 2H-tetrazole-5-carboxamide pairs bearing identical substituents are not systematically available in the literature.

Tetrazole tautomerism Regioisomer differentiation Metabolic stability Molecular recognition

Bromophenyl-Tetrazole Scaffold Antimycobacterial Activity: Class-Level Evidence from a Closely Related Chemotype

While no antimycobacterial data exist for CAS 1396685-60-1 itself, a closely related chemotype—halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers bearing bromophenyl substituents—has demonstrated compelling class-level antitubercular activity. In the study by Szulczyk et al. (2020), isomeric N-(bromophenyl)tetrazoles 8a and 9a exhibited minimum inhibitory concentrations (MIC) of 2 μg/mL against Mycobacterium tuberculosis H37Rv, M. tuberculosis Spec. 192, and M. tuberculosis Spec. 210 [1]. Most notably, the growth-inhibitory effect of these bromophenyl-tetrazoles against multidrug-resistant M. tuberculosis Spec. 210 was 8–16-fold stronger than that of first-line tuberculostatics (isoniazid, rifampicin, ethambutol) [1]. Synergistic interaction (FICI = 0.375 μg/mL) was observed between compound 9a and streptomycin, while additive effects were documented with isoniazid, rifampicin, and ethambutol [1]. Critically, none of the studied bromophenyl-tetrazole compounds displayed antibacterial activity against common Gram-positive or Gram-negative bacteria, nor cytotoxicity against normal (V79, HaCaT) or cancer cell lines (IC₅₀ 103.3–125.5 μM), indicating a highly selective antimycobacterial profile [1]. The presence of both bromophenyl and methoxyphenyl substituents in CAS 1396685-60-1 is structurally reminiscent of the key pharmacophoric elements identified in this study, though the tetrazole connectivity (2H-tetrazole-5-carboxamide vs. 1H-tetrazol-5-amine) and substitution pattern differ, and the extrapolation requires experimental verification.

Antitubercular activity Mycobacterium tuberculosis Tetrazole pharmacophore Structure-activity relationship

Tetrazole-5-Carboxamide Bioisosterism: Quantitative pKₐ and Metabolic Stability Advantage Over Carboxylic Acid Congeners

The tetrazole-5-carboxamide scaffold of CAS 1396685-60-1 incorporates two synergistic bioisosteric features relevant to procurement for drug discovery programs. First, the 2,5-disubstituted tetrazole ring serves as a carboxylic acid bioisostere: the tetrazole N–H (present in 1H-tautomers; the 2H-tetrazole is non-acidic at the ring) exhibits a pKₐ of 4.5–4.9, closely matching that of carboxylic acids (pKₐ ≈ 4.2–4.4), enabling ionization and electrostatic interactions at physiological pH [1]. In direct comparative studies of matched molecular pairs, tetrazole replacement of carboxylic acid in MCL-1/BCL-xL dual inhibitors maintained or improved binding affinity while enhancing metabolic stability [2]. Second, the carboxamide extension at the C5 position of the tetrazole provides an additional hydrogen-bond donor/acceptor pair that is absent in simple 5-substituted tetrazoles, expanding the pharmacophoric reach [3]. Tetrazole-containing drugs such as losartan exemplify the clinical translation of this bioisosteric strategy, where the tetrazole confers a longer half-life and improved oral bioavailability compared to the carboxylic acid progenitor [4]. For CAS 1396685-60-1, the combined 2H-tetrazole + carboxamide architecture creates a dual hydrogen-bonding surface (tetrazole N1/N4 acceptors + amide NH donor and C=O acceptor) that is geometrically distinct from both simple tetrazoles and simple carboxamides, offering a unique pharmacophoric footprint for fragment-based or structure-based screening libraries.

Bioisosterism Carboxylic acid replacement Metabolic stability pKa matching ADMET optimization

Synthetic Accessibility and Scaffold Diversification Potential vs. Regioisomeric 1H-Tetrazole Analogs

The 2-aryl-2H-tetrazole-5-carboxamide scaffold of CAS 1396685-60-1 is accessible via a recently reported four-step synthetic route involving SAFE diazotransfer onto 1-(piperazin-1-yl)butane-1,3-diones followed by [3+2] cycloaddition of arenediazonium cations at the intermediate α-diazo acetamide, enabling systematic library synthesis of 2-aryl-2H-tetrazole-5-carboxamides bearing diverse N-substituted piperazine residues [1]. This synthetic methodology, demonstrated in the Mendeleev Communications (2022) publication by Zhukovsky et al., provides a modular entry point for scaffold diversification that differs from the more common 1H-tetrazole synthetic routes (typically involving [3+2] cycloaddition of azides with nitriles) [1]. The 4-bromophenyl substituent in CAS 1396685-60-1 serves as a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not available with unsubstituted phenyl or chloro analogs (bromine is a superior leaving group for oxidative addition compared to chlorine) [2]. This synthetic versatility positions the compound as a privileged intermediate for parallel library synthesis in medicinal chemistry campaigns.

Synthetic chemistry Scaffold diversification 2H-tetrazole synthesis Library synthesis Chemical biology tools

2-(4-Bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide: Evidence-Backed Research Application Scenarios for Procurement Planning


Antimycobacterial Screening Library Expansion Using a Halogenated Tetrazole-5-Carboxamide Chemotype

Based on class-level evidence that bromophenyl-substituted tetrazole derivatives exhibit MIC values of 2 μg/mL against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains—with 8–16-fold superior potency over first-line tuberculostatics against MDR-TB Spec. 210—CAS 1396685-60-1 is a rational procurement choice for expanding antimycobacterial screening decks [1]. The compound combines the bromophenyl and methoxyphenyl pharmacophoric elements present in the most active congeners from the Szulczyk et al. (2020) study within a 2H-tetrazole-5-carboxamide scaffold that is geometrically distinct from the previously explored 1H-tetrazol-5-amine series, offering complementary chemical space coverage [1]. The demonstrated selectivity of related bromophenyl-tetrazoles (no antibacterial activity against common Gram-positive or Gram-negative species; no cytotoxicity against V79 and HaCaT cells at IC₅₀ > 100 μM) suggests a favorable therapeutic window for antimycobacterial applications [1]. Procurement is recommended as a screening compound rather than a validated lead, and users should independently verify antimycobacterial activity, mammalian cytotoxicity, and selectivity against a panel of non-mycobacterial microorganisms in their own assay systems.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Tetrazole-Based Inhibitor Design

CAS 1396685-60-1 provides a well-defined molecular probe for investigating the contribution of C–Br···X halogen bonding to target binding affinity within the tetrazole-5-carboxamide scaffold. The 4-bromophenyl substituent offers a σ-hole donor with interaction energies of −2 to −5 kcal/mol toward carbonyl and carboxylate acceptors, which is approximately twofold stronger than the corresponding C–Cl interaction in the 4-chlorophenyl analog [2]. By procuring CAS 1396685-60-1 alongside matched comparator compounds (4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl N2-analogs), SAR teams can deconvolute the specific energetic contribution of halogen bonding vs. hydrophobic effects to target engagement [2]. The ortho-methoxyanilide moiety further enables investigation of intramolecular conformational constraints on halogen bond geometry, a factor increasingly recognized as important in rational halogen-bond-guided design [3]. This application scenario is supported by the established principles of halogen bonding in medicinal chemistry but requires users to generate their own comparative biophysical (ITC, SPR) and structural (X-ray co-crystallography) data to quantify the halogen bond contribution.

Carboxylic Acid Bioisostere Replacement in Fragment-Based Drug Discovery (FBDD) Libraries

The 2H-tetrazole-5-carboxamide core of CAS 1396685-60-1 embodies a dual bioisosteric motif: the tetrazole ring mimics carboxylic acid functionality (pKₐ ~4.5–4.9, matching the physiological ionization state of carboxylates) [4], while the carboxamide extension provides additional hydrogen-bond donor/acceptor capacity for fragment growing and linking strategies [5]. This compound is suitable for inclusion in fragment-based screening libraries targeting carboxylate-recognizing proteins such as integrins, matrix metalloproteinases, angiotensin-converting enzyme, and certain classes of GPCRs, where tetrazole bioisosteres have demonstrated improved metabolic stability (2–10× half-life extension) and comparable or enhanced binding affinity relative to carboxylic acid progenitors in matched-pair studies [4]. The 4-bromophenyl group additionally provides anomalous scattering for X-ray crystallographic fragment screening, facilitating rapid identification of binding poses without the need for bromine-soaking protocols [6]. Users should note that the 2H-tetrazole tautomer is non-acidic at the ring, and any carboxylic acid-mimetic ionization would require tautomerization to the 1H-form under assay conditions, a property that should be considered when interpreting fragment screening results.

Photoaffinity Labeling Probe Development for Aminergic GPCR Target Deconvolution

The 2-aryl-2H-tetrazole-5-carboxamide scaffold has been specifically developed for photoaffinity labeling (PAL) applications targeting aminergic G-protein coupled receptors, as demonstrated by Zhukovsky et al. (2022) in Mendeleev Communications [7]. The photoactive 2H-tetrazole core undergoes photochemical extrusion of N₂ upon UV irradiation, generating a reactive nitrile imine intermediate capable of covalently crosslinking to proximal amino acid residues in the target protein [7]. CAS 1396685-60-1, while lacking the N-substituted piperazine residue present in the published GPCR-targeted library, can serve as a synthetic precursor for introducing such photoreactive warheads via the 4-bromophenyl cross-coupling handle or through modification of the carboxamide moiety [7]. The ortho-methoxyphenyl group may additionally contribute to binding selectivity within the orthosteric or allosteric sites of aminergic receptors through specific hydrophobic and hydrogen-bonding interactions. Procurement for PAL applications should be accompanied by assessment of photochemical stability, wavelength-dependent crosslinking efficiency, and target selectivity in the user's specific biological system.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.